Tricarballylic acid
Overview
Description
Tricarballylic acid, also known as Propane-1,2,3-tricarboxylic acid, carballylic acid, and β-carboxyglutaric acid, is a tricarboxylic acid . It is found as a fragment in several mycotoxin natural products . It is also a byproduct of beet sugar and maple sugar refining .
Synthesis Analysis
Tricarballylic acid can be synthesized in two steps from fumaric acid . A new and direct synthesis route for propane-1,2,3-tricarboxylic acid (PTA) from citric acid via a sequential one pot dehydration–hydrogenation process has been reported .Molecular Structure Analysis
The molecular formula of Tricarballylic acid is C6H8O6 . The IUPAC Standard InChI is InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) .Chemical Reactions Analysis
Tricarballylic acid is a chemical by-product released from fumonisins during passage through the GI tract . It is also a metabolite of a component of a substance in modified corn starch, octenylsuccinic acid .Physical And Chemical Properties Analysis
Tricarballylic acid has a molecular weight of 176.1241 . It is soluble in water .Scientific Research Applications
Textile Industry: Cross-Linking Agent
Tricarballylic acid is used as an alternative to DMDHEU, a formaldehyde-releasing cross-linking agent in the textile industry . It enhances the durability and crease-resistance of fabrics, making it a safer and environmentally friendly option.
Medicine: Drug Interaction and Metabolism
In medical research, tricarballylic acid is explored for its interactions and mechanism of action within drug metabolism . Although its specific medicinal applications are still under investigation, its role in the metabolism of certain drugs could be significant.
Agriculture: Soil Bacterium Metabolism
Tricarballylic acid plays a role in the metabolism of soil bacterium Acinetobacter baylyi ADP1, which has implications for understanding plant-derived tricarboxylic acids in agricultural environments . This knowledge can contribute to agricultural biotechnology and crop management strategies.
Industrial Applications: Biomanufacturing
The compound’s role in bacterial metabolism of tricarboxylic acids has industrial significance, particularly in the context of biomanufacturing strategies for producing commodity chemicals .
Environmental Science: Biodegradable Plasticizers
Tricarballylic acid derivatives are used in the synthesis of biodegradable plasticizers for polylactic acid (PLA), which are essential for developing environmentally friendly plastics . These plasticizers improve the flexibility and durability of PLA, a bioplastic used in various applications.
Food Science: Safety and Preservation
In food science, tricarballylic acid’s solubility and stability make it a candidate for exploring its use as a preservative or processing aid, although specific applications in this field are not well-documented and require further research .
Materials Science: Elastomers for Biomedical Applications
Tricarballylic acid is utilized in the synthesis of poly(diol-co-tricarballylate) based thermally crosslinked elastomers. These materials have potential applications in drug delivery systems and tissue engineering due to their favorable mechanical properties and biocompatibility .
Materials Science: Stereochemical Analysis
The compound is also used in stereochemical analysis, such as determining the absolute configuration of side chains in complex molecules, which is crucial for the development of new materials and pharmaceuticals .
Mechanism of Action
Target of Action
Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, primarily targets the enzyme aconitate hydratase, mitochondrial . This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle .
Mode of Action
Tricarballylic acid acts as an inhibitor of the enzyme aconitate hydratase . Aconitate hydratase normally catalyses the interconversion of citric acid into isocitric acid via the intermediate aconitic acid . Tricarballylic acid is well suited to bind to aconitase as it only lacks the hydroxyl group in comparison to citric acid.
Biochemical Pathways
The primary biochemical pathway affected by tricarballylic acid is the tricarboxylic acid (TCA) cycle . By inhibiting aconitate hydratase, tricarballylic acid interferes with the TCA cycle, which is a crucial component of cellular respiration . This disruption can lead to a decrease in the production of ATP, the primary energy currency of the cell .
Result of Action
The inhibition of aconitate hydratase by tricarballylic acid results in a disruption of the TCA cycle . This can lead to a decrease in the production of ATP, potentially affecting various cellular processes that rely on this energy source .
Action Environment
The action of tricarballylic acid can be influenced by various environmental factors. For instance, in certain environments with a significant presence of plant-derived tricarboxylic acids, bacteria have been found to metabolize tricarballylic acid . Additionally, ingestion of tricarballylic acid by grazing livestock can cause a serious metabolic disorder called grass tetany . This highlights the importance of the environment in influencing the action, efficacy, and stability of tricarballylic acid.
Safety and Hazards
Future Directions
properties
IUPAC Name |
propane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTIIICEAUMSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059186 | |
Record name | 1,2,3-Propanetricarboxylic acid | |
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Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS], Solid | |
Record name | Tricarballylic acid | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
3.32E+05 mg/L @ 18C (exp) | |
Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
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Product Name |
Tricarballylic acid | |
CAS RN |
99-14-9 | |
Record name | 1,2,3-Propanetricarboxylic acid | |
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Record name | Tricarballylic acid | |
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Record name | Tricarballylic acid | |
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Record name | Tricarballylic acid | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
Source | EPA DSSTox | |
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Record name | Propane-1,2,3-tricarboxylic acid | |
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Record name | PROPANE TRICARBOXYLIC ACID | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166 °C | |
Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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